molecular formula C15H29N3O2 B3434244 Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate CAS No. 873537-65-6

Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate

Cat. No.: B3434244
CAS No.: 873537-65-6
M. Wt: 283.41 g/mol
InChI Key: URRCSHBKELVFHP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H29N3O2 It is a piperazine derivative that features a tert-butyl group, an aminocyclohexyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-aminocyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine or sodium hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is used in the development of polymers and other materials with specific properties, such as enhanced mechanical strength or thermal stability.

    Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate is unique due to the presence of the aminocyclohexyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h12-13H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRCSHBKELVFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157721
Record name 1,1-Dimethylethyl 4-(trans-4-aminocyclohexyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876371-20-9, 873537-65-6
Record name 1,1-Dimethylethyl 4-(trans-4-aminocyclohexyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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